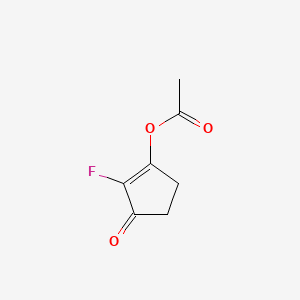
(2-Fluoro-3-oxocyclopenten-1-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-oxocyclopenten-1-yl) acetate is an organic compound characterized by a cyclopentene ring substituted with a fluoro group at the second position and an oxo group at the third position, along with an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-oxocyclopenten-1-yl) acetate typically involves the fluorination of a cyclopentenone derivative followed by esterification. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group. The reaction conditions often require a solvent like acetonitrile and a catalyst such as silver nitrate to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-oxocyclopenten-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenes depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-3-oxocyclopenten-1-yl) acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-oxocyclopenten-1-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity, while the oxo group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-3-oxocyclopenten-1-yl) acetate
- (2-Bromo-3-oxocyclopenten-1-yl) acetate
- (2-Iodo-3-oxocyclopenten-1-yl) acetate
Uniqueness
(2-Fluoro-3-oxocyclopenten-1-yl) acetate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7FO3 |
|---|---|
Molecular Weight |
158.13 g/mol |
IUPAC Name |
(2-fluoro-3-oxocyclopenten-1-yl) acetate |
InChI |
InChI=1S/C7H7FO3/c1-4(9)11-6-3-2-5(10)7(6)8/h2-3H2,1H3 |
InChI Key |
VBTMHQDXWWLWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=O)CC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















